2-(6-Methoxy-1h-indol-3-yl)ethanol
Overview
Description
2-(6-Methoxy-1h-indol-3-yl)ethanol is an organic compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a methoxy group at the 6th position and an ethanol group at the 2nd position of the indole ring. Indole derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
2-(6-Methoxy-1h-indol-3-yl)ethanol, also known as 3-(2-Hydroxyethyl)indole , is a metabolite formed in the liver after disulfiram treatment . Indole derivatives, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus , suggesting potential antiviral properties
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that indole derivatives may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known to be a metabolite formed in the liver , suggesting that it undergoes hepatic metabolism
Result of Action
It is known to induce sleep in humans , suggesting it may have sedative effects
Action Environment
It is known to be a secondary product of alcoholic fermentation , suggesting that its formation and action may be influenced by the presence of alcohol and other factors related to the fermentation process.
Biochemical Analysis
Biochemical Properties
2-(6-Methoxy-1H-indol-3-yl)ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with receptors and other signaling molecules, modulating cellular responses and pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities . These effects are mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This inhibition results in the suppression of inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic pathways of indole derivatives often involve oxidation, reduction, and conjugation reactions, which influence their pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they modulate mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1h-indol-3-yl)ethanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. For instance, the reaction of 6-methoxyphenylhydrazine with acetaldehyde in the presence of glacial acetic acid and concentrated hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1h-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(6-Methoxy-1h-indol-3-yl)acetaldehyde or 2-(6-Methoxy-1h-indol-3-yl)acetic acid.
Reduction: 2-(6-Methoxy-1h-indolin-3-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(6-Methoxy-1h-indol-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying indole-related biochemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethanol: Lacks the methoxy group at the 6th position.
2-(5-Methoxy-1H-indol-3-yl)ethanol: Methoxy group is at the 5th position instead of the 6th.
2-(6-Methoxy-2-methyl-1H-indol-3-yl)ethanol: Contains an additional methyl group at the 2nd position.
Uniqueness
2-(6-Methoxy-1h-indol-3-yl)ethanol is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position can enhance its binding affinity to certain receptors and modulate its pharmacokinetic properties .
Properties
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-2-3-10-8(4-5-13)7-12-11(10)6-9/h2-3,6-7,12-13H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLYVOXCGGYIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307628 | |
Record name | 6-Methoxy-1H-indole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-31-2 | |
Record name | 6-Methoxy-1H-indole-3-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41340-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1H-indole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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